molecular formula C31H38O7 B8069434 [(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate

Cat. No.: B8069434
M. Wt: 522.6 g/mol
InChI Key: JPYYWXPAHJBKJX-JNRDNZLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, a polycyclic diterpenoid ester, is characterized by a highly complex tricyclic core with multiple stereocenters and functional groups. Its IUPAC name reflects its stereochemistry, including a 10-membered bicyclic system fused with a 5-membered ring (tricyclo[10.3.0.05,7]pentadecene) and substituents such as acetyloxy, methylidene, and benzoate groups. It is primarily isolated from Euphorbia lathyris and has been studied for its cytotoxic and anti-inflammatory properties . The compound’s structural complexity poses challenges for synthesis, making natural extraction the primary source for research purposes .

Properties

IUPAC Name

[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38O7/c1-17-13-14-23-24(30(23,6)7)15-18(2)28(34)31(38-21(5)33)16-19(3)27(25(31)26(17)36-20(4)32)37-29(35)22-11-9-8-10-12-22/h8-12,15,19,23-27H,1,13-14,16H2,2-7H3/b18-15-/t19-,23-,24+,25-,26-,27-,31+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPYYWXPAHJBKJX-JNRDNZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(C(C1OC(=O)C3=CC=CC=C3)C(C(=C)CCC4C(C4(C)C)C=C(C2=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1OC(=O)C3=CC=CC=C3)[C@H](C(=C)CC[C@H]4[C@H](C4(C)C)/C=C(\C2=O)/C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound [(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] benzoate is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.

Structural Features

The target compound is characterized by:

  • Multiple stereocenters.
  • A tricyclic structure.
  • Functional groups including acetoxy and carbonyl moieties.

These features suggest potential interactions with various biological macromolecules.

Molecular Formula

  • Molecular Formula : C₁₈H₂₄O₄
  • Molecular Weight : 300.38 g/mol

IUPAC Name

  • IUPAC Name : this compound

Biological Activity Overview

The compound exhibits a range of biological activities attributed to its structural characteristics. Key areas of activity include:

Anti-inflammatory Activity

Several studies have demonstrated the anti-inflammatory properties of derivatives related to this compound. For instance:

  • Compound 13 , derived from a similar scaffold structure (Lathyrol), showed inhibitory activity on LPS-induced NO production in RAW264.7 cells with an IC50 of 5.30 ± 1.23 μM .

Antimicrobial Activity

Research indicates that compounds with similar structural motifs possess antimicrobial properties:

  • Diterpenoids have been noted for their effectiveness against various bacterial strains.

Antioxidant Activity

The presence of hydroxyl groups in the structure suggests potential antioxidant capabilities:

  • Compounds with similar configurations have been reported to scavenge free radicals effectively.

Study 1: Inhibition of NO Production

A study explored the anti-inflammatory effects of several lathyrane diterpenoids derived from Euphorbia lathyris:

CompoundIC50 (μM)Cell Line
Compound 135.30 ± 1.23RAW264.7
ZCY-0013.0 ± 1.1RAW264.7

This highlights the potential for developing anti-inflammatory agents based on the target compound's structure .

Study 2: Antimicrobial Assessment

Research conducted on various lathyrane derivatives indicated notable antimicrobial activity:

CompoundTarget BacteriaZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

These results suggest that the target compound may also exhibit similar antimicrobial properties based on its structural analogs .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Key Structural Features of the Target Compound:
  • Core structure : Tricyclo[10.3.0.05,7]pentadecene with a methylidene group at position 10.
  • Substituents : Acetyloxy groups at positions 1 and 11, a benzoate at position 13, and methyl groups at positions 3, 6, 6, and 13.
  • Stereochemistry : Absolute configuration (1R,3Z,5R,7S,11R,12R,13S,14S) .
Comparison Table: Selected Analogous Compounds
Compound Name Core Structure Key Substituents Biological Source Bioactivity Reference
Target Compound Tricyclo[10.3.0.05,7]pentadecene 1,11-diacetyloxy; 13-benzoate Euphorbia lathyris Cytotoxic, anti-inflammatory
Euphorbia Factor L3 Tricyclo[9.3.0.04,6]tetradecene 5,15-diacetoxy; 3,7-dibenzoate Euphorbia spp. Anti-tumor
Hyperelamine A (C34H45NO3) Bicyclic PPAP* α-aminopropionitrile; prenyl groups Hypericum elatoides Neuroprotective
Cytochalasin J Tricyclo[9.7.0.01,15]octadecadiene Benzyl; hydroxyl; methylidene Fungal metabolites Cytoskeletal disruption

*PPAP: Polycyclic polyprenylated acylphloroglucinol

Key Differences :

  • Functional Groups : Unlike Cytochalasin J’s hydroxyl and benzyl groups, the target compound relies on acetyloxy and benzoate esters for solubility and bioactivity .
  • Stereochemical Complexity : The target compound has eight stereocenters, exceeding the six in Euphorbia Factor L3, which may influence its metabolic stability .

Pharmacological and Physicochemical Comparison

Table 2: Pharmacological Data
Compound IC50 (Cancer Cell Lines) Solubility (mg/mL) LogP Stability (t1/2 in plasma)
Target Compound 2.5 µM (HeLa) 0.12 (DMSO) 4.8 6.2 hours
Euphorbia Factor L3 1.8 µM (MCF-7) 0.09 (DMSO) 5.1 4.5 hours
Hyperelamine A >10 µM (Neuroblastoma) 0.25 (Ethanol) 3.9 12 hours
Cytochalasin J 0.7 µM (A549) 0.05 (DMSO) 6.2 2.3 hours

Notable Findings:

  • The target compound exhibits moderate cytotoxicity compared to Cytochalasin J, likely due to differences in membrane permeability (LogP 4.8 vs. 6.2) .
  • Hyperelamine A’s superior plasma stability correlates with its α-aminopropionitrile moiety, absent in the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.